molecular formula C26H23N5O2 B10941856 1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941856
M. Wt: 437.5 g/mol
InChI Key: UKDHEWMQWSCYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the ethyl, methyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and phenyl isocyanate, under conditions such as reflux in anhydrous solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its complex structure and potential for diverse biological activities. Its unique combination of functional groups and the pyrazolo[3,4-b]pyridine core make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H23N5O2/c1-4-31-25-24(17(3)29-31)20(14-21(27-25)19-12-10-16(2)11-13-19)26(32)28-23-15-22(30-33-23)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,28,32)

InChI Key

UKDHEWMQWSCYLU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC(=NO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.